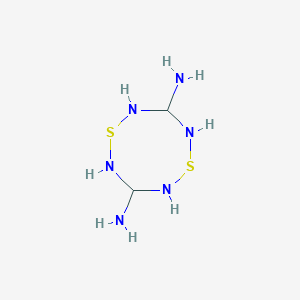
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine can be synthesized through multiple routes. One method involves the reaction of 1,2,3,5-dithiadiazolium chloride with N,N,N’-tris(trimethylsilyl)formamidine in acetonitrile . Another approach uses the reaction of 1,2,3,5-dithiadiazolyl radical with dioxygen in solution . Both methods yield the compound, although the yields are typically low.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The synthesis methods mentioned above are primarily used in research settings.
Análisis De Reacciones Químicas
Types of Reactions
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as dioxygen.
Substitution: The compound can undergo substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of heterocyclic systems containing sulfur and nitrogen atoms.
Medicine: Research is ongoing to investigate its potential medicinal properties.
Mecanismo De Acción
The mechanism of action for 1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine involves its interaction with molecular targets and pathways within biological systems. detailed information on its molecular targets and pathways is not extensively covered in the literature .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine: Another heterocyclic compound with nitrogen atoms in its ring structure.
1,2,3,5-Dithiadiazolium chloride: A precursor used in the synthesis of 1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine.
Uniqueness
This compound is unique due to its specific ring structure containing both sulfur and nitrogen atoms. This combination imparts distinct chemical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
95832-19-2 |
|---|---|
Fórmula molecular |
C2H10N6S2 |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
1,5,2,4,6,8-dithiatetrazocane-3,7-diamine |
InChI |
InChI=1S/C2H10N6S2/c3-1-5-9-7-2(4)8-10-6-1/h1-2,5-8H,3-4H2 |
Clave InChI |
AFLZBHNGHQTIDH-UHFFFAOYSA-N |
SMILES canónico |
C1(NSNC(NSN1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















